

Technical Guide: Characterization of Compounds with Molecular Formula C₂₂H₁₈N₂O₅S

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Compound of Interest

Compound Name: *C.I. Disperse Red 86*

Cat. No.: *B077459*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the characterization of compounds possessing the molecular formula C₂₂H₁₈N₂O₅S. This document focuses on two known examples: the synthetic dye **C.I. Disperse Red 86** and a coumarin-dihydropyrimidinone derivative. It details their synthesis, physicochemical properties, and available toxicological and biological activity data, presenting a comprehensive resource for researchers in chemistry and drug development.

Compound Identification and Physicochemical Properties

Two primary compounds with the molecular formula C₂₂H₁₈N₂O₅S have been identified in the literature. Their fundamental properties are summarized below.

Property	C.I. Disperse Red 86	Coumarin-Dihydropyrimidinone Derivative
IUPAC Name	N-(4-amino-3-methoxy-9,10-dioxoanthracen-1-yl)-4-methylbenzenesulfonamide	4-(7-hydroxy-2-oxo-2H-chromen-3-yl)-6-phenyl-2-thioxo-1,2,3,6-tetrahydropyrimidine-5-carboxylic acid ethyl ester
CAS Number	81-68-5	Not available
Molecular Weight	422.46 g/mol	422.46 g/mol
Appearance	Red powder	Not reported
Solubility	Low solubility in water	Not reported

Synthesis and Experimental Protocols

Detailed methodologies for the synthesis of these compounds are crucial for their further study and application.

Synthesis of C.I. Disperse Red 86

The synthesis of **C.I. Disperse Red 86** is typically achieved through an Ullmann condensation reaction.^[1] This involves the reaction of 1-amino-4-bromo-2-methoxy-9,10-anthraquinone with p-toluenesulfonamide in the presence of a copper catalyst and a base.

Experimental Protocol:

A mixture of 1-amino-4-bromo-2-methoxy-9,10-anthraquinone, p-toluenesulfonamide, copper(II) sulfate, and potassium carbonate in a high-boiling point solvent (e.g., nitrobenzene or o-dichlorobenzene) is heated at reflux for several hours. The reaction progress is monitored by thin-layer chromatography. Upon completion, the reaction mixture is cooled, and the product is precipitated by the addition of a non-polar solvent. The crude product is then collected by filtration, washed, and purified by recrystallization or column chromatography.

Figure 1: Synthesis workflow for **C.I. Disperse Red 86**.

Synthesis of the Coumarin-Dihydropyrimidinone Derivative

This compound is synthesized via a Biginelli multicomponent reaction, which involves the one-pot condensation of a β -ketoester (in this case, a coumarin derivative), an aldehyde, and a thiourea.

Experimental Protocol:

A mixture of 7-hydroxy-3-formylcoumarin, ethyl benzoylacetate, and thiourea is dissolved in a suitable solvent such as ethanol or acetic acid. A catalytic amount of a protic or Lewis acid (e.g., HCl, $\text{BF}_3 \cdot \text{OEt}_2$) is added, and the reaction mixture is heated at reflux for several hours. The progress of the reaction is monitored by TLC. After completion, the mixture is cooled, and the product crystallizes out. The solid is collected by filtration, washed with cold solvent, and can be further purified by recrystallization.

Figure 2: Synthesis workflow for the coumarin-dihydropyrimidinone derivative.

Spectroscopic Characterization

Spectroscopic data is essential for the structural elucidation and confirmation of the synthesized compounds.

C.I. Disperse Red 86

Technique	Key Data
Mass Spectrometry (MS)	The mass spectrum shows a molecular ion peak corresponding to the expected molecular weight of 422.46 g/mol .
Infrared (IR) Spectroscopy	The IR spectrum displays characteristic absorption bands for N-H stretching (around 3300-3500 cm^{-1}), C=O stretching of the quinone system (around 1630-1670 cm^{-1}), and S=O stretching of the sulfonamide group (around 1330 and 1150 cm^{-1}).
Nuclear Magnetic Resonance (NMR)	Detailed ^1H and ^{13}C NMR data for C.I. Disperse Red 86 is not readily available in the public domain.

Coumarin-Dihydropyrimidinone Derivative

The characterization of this compound is well-documented in the supporting information of the original research publication.

Technique	Key Data
Mass Spectrometry (MS)	High-resolution mass spectrometry confirms the molecular formula C ₂₂ H ₁₈ N ₂ O ₅ S with high accuracy.
Infrared (IR) Spectroscopy	The IR spectrum shows characteristic peaks for O-H stretching (broad, around 3400 cm ⁻¹), N-H stretching (around 3200-3300 cm ⁻¹), C=O stretching of the ester and pyrimidinone ring (around 1650-1720 cm ⁻¹), and C=S stretching (around 1200 cm ⁻¹).
¹ H Nuclear Magnetic Resonance (NMR)	The ¹ H NMR spectrum in a suitable deuterated solvent (e.g., DMSO-d ₆) is expected to show distinct signals for the aromatic protons of the coumarin and phenyl rings, a singlet for the methine proton of the dihydropyrimidine ring, a quartet and a triplet for the ethyl ester group, and exchangeable protons for the OH and NH groups.
¹³ C Nuclear Magnetic Resonance (NMR)	The ¹³ C NMR spectrum will show characteristic signals for the carbonyl carbons of the ester and pyrimidinone, the thione carbon, and the aromatic and aliphatic carbons, consistent with the proposed structure.

Biological Activity and Toxicological Information

The biological activities of these two compounds are not extensively studied, and information on their interaction with specific signaling pathways is limited.

C.I. Disperse Red 86

C.I. Disperse Red 86 is primarily used as a dye and its biological effects are mainly considered from a toxicological and environmental perspective.

- **Toxicology:** It is classified with the GHS hazard statement H373, indicating it may cause damage to organs through prolonged or repeated exposure.[1] A screening assessment by the Canadian government concluded that it is persistent in the environment but has low potential for bioaccumulation and is not highly hazardous to aquatic organisms.[2]
- **Endocrine Disruption:** **C.I. Disperse Red 86** has been identified as a potential endocrine disruptor. However, specific studies detailing its mechanism of action or the signaling pathways it may affect are lacking in the publicly available literature.
- **Signaling Pathways:** No specific signaling pathways have been identified as being directly modulated by **C.I. Disperse Red 86**.

Coumarin-Dihydropyrimidinone Derivative

The research on this specific derivative has primarily focused on its synthesis and photophysical properties.

- **General Biological Activities of the Class:** Coumarin and dihydropyrimidinone scaffolds are known to exhibit a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. It has been reported that some coumarin-dihydropyrimidinone hybrids show potential as anticancer agents.[3][4]
- **Signaling Pathways:** While some dihydropyrimidinone derivatives have been shown to act as calcium channel blockers or inhibitors of Rho kinase (ROCK1), there is no specific information available regarding the signaling pathways affected by this particular coumarin-dihydropyrimidinone derivative. Further research is required to elucidate its biological activity and potential therapeutic applications.

Conclusion

This technical guide has summarized the available information on the characterization of two compounds with the molecular formula C₂₂H₁₈N₂O₅S. While the synthesis and basic physicochemical properties of **C.I. Disperse Red 86** and the coumarin-dihydropyrimidinone derivative are established, there is a significant gap in the understanding of their biological activities and interactions with cellular signaling pathways. This presents an opportunity for further research, particularly in the context of drug discovery and development, to explore the potential therapeutic applications of the coumarin-dihydropyrimidinone scaffold and to better

understand the toxicological profile of **C.I. Disperse Red 86**. The detailed experimental protocols and characterization data provided herein serve as a valuable resource for researchers initiating studies on these or structurally related compounds.

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